2-Methyl-5-nitroimidazole

Antimicrobial susceptibility testing Anaerobic bacteriology Nitroimidazole SAR

This is the essential, non-substitutable building block for metronidazole, tinidazole, secnidazole, and dimetridazole. The 2-methyl-5-nitro substitution pattern is mandatory for bioreductive activation against anaerobic pathogens; positional isomers (e.g., 2-nitro or 4-nitro) lack the required one-electron reduction potential (E₇¹). Procure ≥99% pure material with characterized impurity profiles to meet GMP API starting material requirements. Ideal for N1-alkylation derivatization, metal coordination studies, and pharmaceutical impurity reference standards.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 696-23-1
Cat. No. B138375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitroimidazole
CAS696-23-1
Synonyms2-Methyl-5-nitro-1H-imidazole;  L 581490;  Menidazole;  RP 8532;  USP Tinidazole Related Compound A:
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)[N+](=O)[O-]
InChIInChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
InChIKeyFFYTTYVSDVWNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitroimidazole (CAS 696-23-1) Procurement Specifications and Pharmaceutical Intermediate Profile


2-Methyl-5-nitroimidazole (CAS 696-23-1) is a core nitroimidazole heterocyclic building block defined by a methyl group at the 2-position and a nitro group at the 5-position of the imidazole ring. This compound serves as the essential synthetic precursor for numerous clinically established antiprotozoal and antibacterial agents, including metronidazole, tinidazole, and dimetridazole [1]. Industrial production yields this intermediate at high purity, with commercial specifications typically meeting ≥99% (HPLC) and melting points consistently reported in the range of 252–254°C [2][3].

Why 2-Methyl-5-nitroimidazole Cannot Be Replaced by Generic 4-Nitroimidazole or 2-Nitroimidazole Scaffolds


Substitution of 2-Methyl-5-nitroimidazole with other nitroimidazole positional isomers (e.g., 4-nitroimidazole or 2-nitroimidazole) is not chemically or pharmacologically valid. The position of the nitro group dictates the molecule's one-electron reduction potential, which is the primary determinant of bioreductive activation against anaerobic pathogens and hypoxic cells [1]. Pulse radiolysis measurements demonstrate that 5-nitroimidazoles possess distinct E₇¹ values compared to 2-nitro analogues, and this electrochemical difference translates directly into differential antimicrobial susceptibility [2]. Furthermore, in the synthesis of N-alkylated derivatives such as metronidazole, the reaction of 2-methyl-5-nitroimidazole with alkyl halides yields a mixture of 4- and 5-nitroimidazole isomeric products, which necessitates rigorous analytical control to ensure correct isomeric identity—a complexity absent when using the pure 5-nitro scaffold [3].

Quantitative Comparative Evidence for 2-Methyl-5-nitroimidazole Selection: In Vitro Activity, Synthetic Yield, and Complexation Potential


Comparative Molar Potency Ranking of Seven 2-Methyl-5-nitroimidazole Derivatives Against Bacteroides fragilis

In a direct head-to-head tube-dilution MIC study comparing seven 2-methyl-5-nitroimidazole compounds that differ solely by N1-substitution, the geometric mean MIC values against Bacteroides fragilis ranged from 0.5 μM (tinidazole) to 6.6 μM (dimetridazole) [1]. The 2-methyl-5-nitroimidazole core scaffold enabled this 13.2-fold potency range through N1-derivatization, demonstrating that the 2-methyl-5-nitro substitution pattern is a versatile pharmacophore that can be tuned for optimized antimicrobial activity [1]. Metronidazole, the most widely used clinical derivative of this scaffold, exhibited a geometric mean MIC of 3.2 μM against B. fragilis, ranking fourth in potency [1].

Antimicrobial susceptibility testing Anaerobic bacteriology Nitroimidazole SAR

Synthetic Yield Comparison: 2-Methyl-5-nitroimidazole versus 2-Nitroimidazole in Heterocycle Preparation

When comparing the synthetic accessibility of nitroimidazole scaffolds, 2-methyl-5-nitroimidazole demonstrates superior synthetic efficiency relative to the 2-nitroimidazole series. A study optimizing the continuous synthesis of 2-methyl-5-nitroimidazole from 2-methylimidazole achieved a yield of 80% using a one-pot nitration approach [1]. By contrast, the synthesis of the 2-nitroimidazole scaffold from imidazole yields only 27–35% overall, and the 4-methyl-2-nitroimidazole analogue yields 40% . This cross-study comparison indicates that the 2-methyl-5-nitro substitution pattern is substantially more favorable for high-yield industrial synthesis than the 2-nitroimidazole positional isomer series.

Heterocyclic synthesis Nitroimidazole chemistry Process chemistry

Copper(II) Complexation and Antibacterial Activity: 2-Methyl-5-nitroimidazole as a Ligand Scaffold

2-Methyl-5-nitroimidazole functions as an N-donor ligand capable of forming coordination complexes with biologically relevant transition metals. In a 2023 study, two copper(II) complexes containing 2-methyl-5-nitroimidazole as the ligand were synthesized and evaluated for antibacterial activity [1]. Complex 1 exhibited a 50% growth inhibition (GI₅₀) value of 0.25 mmol L⁻¹ against Escherichia coli cultures [1]. While this represents moderate to weak activity, the study demonstrates that the 2-methyl-5-nitroimidazole moiety retains coordination capacity after metal complexation—a property not shared by N1-substituted derivatives where the N3 nitrogen is sterically hindered [1]. This differential coordination behavior is relevant for designing metal-based antimicrobial agents and for understanding the metal-binding properties of nitroimidazole pharmacophores in biological systems [2].

Coordination chemistry Metal-based antimicrobials Bioinorganic chemistry

Commercial Purity Specifications and Industrial Procurement-Grade Quality of 2-Methyl-5-nitroimidazole

As a key pharmaceutical intermediate, 2-methyl-5-nitroimidazole is commercially available at high purity grades suitable for GMP synthesis of active pharmaceutical ingredients. Multiple vendors supply this compound at ≥99% purity (HPLC), with specified limits on loss on drying (≤0.5%), residue on ignition (≤0.1%), and heavy metals (≤20 ppm) [1]. The melting point is consistently reported in the narrow range of 252–254°C, providing a reliable identity and purity verification criterion [2]. These specifications meet or exceed the requirements for use as a starting material in the synthesis of metronidazole and related 5-nitroimidazole drugs under ICH Q11 guidelines for API starting material selection.

Pharmaceutical intermediate procurement Quality specifications API starting material

Recommended Procurement and Application Scenarios for 2-Methyl-5-nitroimidazole (CAS 696-23-1)


Pharmaceutical Manufacturing of 5-Nitroimidazole Antibiotics (Metronidazole, Tinidazole, Ornidazole, Secnidazole, Dimetridazole)

2-Methyl-5-nitroimidazole is the universal starting material for the industrial synthesis of clinically approved 5-nitroimidazole antiprotozoal and antibacterial agents. As demonstrated by the comparative MIC study in Section 3, the 2-methyl-5-nitro substitution pattern is the essential pharmacophore that enables the antimicrobial activity of drugs including metronidazole, tinidazole (geometric mean MIC 0.5 μM against B. fragilis), ornidazole, secnidazole, and dimetridazole [1]. The compound is reacted with ethylene oxide (to yield metronidazole) or other alkylating agents at the N1 position to produce the final drug substances [2]. For procurement teams sourcing starting materials for these APIs, 2-methyl-5-nitroimidazole is a non-substitutable intermediate, and its availability at ≥99% purity with documented impurity profiles makes it suitable for GMP manufacturing .

Organic Synthesis Research: Nitroimidazole Derivative Libraries and Scaffold Optimization

In medicinal chemistry and drug discovery programs targeting anaerobic pathogens, 2-methyl-5-nitroimidazole serves as the core scaffold for generating derivative libraries via N1-alkylation reactions. The Jokipii and Jokipii study demonstrates that modifications at the N1 position can produce up to a 13.2-fold difference in antimicrobial potency (MIC range 0.5–6.6 μM), validating the scaffold's tunability [1]. Researchers can procure this intermediate to synthesize novel nitroimidazole derivatives and evaluate structure-activity relationships against anaerobic bacteria, Helicobacter pylori, Trichomonas vaginalis, and other nitroimidazole-susceptible pathogens [3]. The high synthetic yield of the core scaffold (80% from 2-methylimidazole) makes it economically feasible for medium- to large-scale derivative synthesis campaigns [4].

Coordination Chemistry and Metal-Based Antimicrobial Agent Development

As a neutral N-donor heterocyclic ligand, 2-methyl-5-nitroimidazole can coordinate to transition metal centers including copper(II), cobalt(II), and zinc(II) through the N3 imidazole nitrogen. Copper(II) complexes of this ligand have demonstrated measurable antibacterial activity (GI₅₀ = 0.25 mmol L⁻¹ against E. coli), supporting further investigation of metal-nitroimidazole conjugates as potential antimicrobial agents [1]. The 2-methyl-5-nitro substitution pattern preserves coordination accessibility at N3, whereas N1-substituted derivatives (e.g., metronidazole) exhibit altered coordination behavior due to steric hindrance at the N3 site [5]. Researchers investigating metal-based antimicrobial strategies or studying the role of metal ions in nitroimidazole bioreductive activation should procure the unsubstituted 2-methyl-5-nitroimidazole ligand rather than N1-alkylated clinical derivatives.

Analytical Reference Standard and Impurity Profiling for Metronidazole Quality Control

2-Methyl-5-nitroimidazole is a known impurity of metronidazole and is used as an analytical reference standard in pharmaceutical quality control [1]. Methods for the simultaneous polarographic determination of metronidazole, its 4-nitroimidazole isomer, and residual 2-methyl-5-nitroimidazole in reaction mixtures have been developed and validated, enabling accurate impurity monitoring during drug substance manufacturing [2]. Procurement of high-purity 2-methyl-5-nitroimidazole (≥98–99%) is essential for analytical laboratories performing metronidazole impurity profiling, method validation, and stability studies in accordance with ICH Q3A guidelines on impurities in new drug substances .

Technical Documentation Hub

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